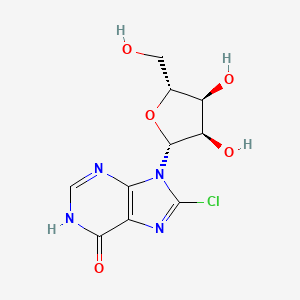

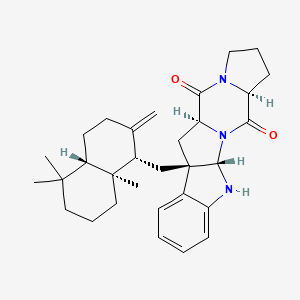

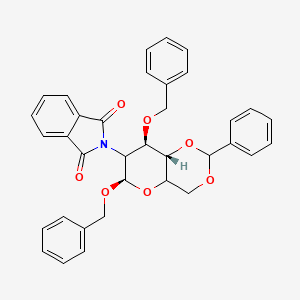

Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-beta-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-beta-D-glucopyranoside (BDPBG) is a novel chemical compound that has recently been the subject of much research and development. BDPBG has a wide range of potential applications in the medical, pharmaceutical, and industrial sectors.

科学的研究の応用

Antiviral Research

Scientific Field

Virology Application Summary: This compound’s structural complexity suggests potential as an antiviral agent. Its protective groups may be modified to interact with viral enzymes or proteins, inhibiting viral replication. Experimental Methods: The compound is tested against various viral strains in vitro to assess its efficacy. Assays measure its ability to inhibit viral entry, replication, and assembly. Results and Outcomes: The compound may show inhibitory effects on specific viruses, with IC50 values indicating its potency. Further in vivo studies would be required to confirm its therapeutic potential .

Glycoscience

Scientific Field

Glycobiology Application Summary: As a protected glucopyranoside, this compound is a key intermediate in the synthesis of glycoconjugates, which are important for studying cell-surface interactions. Experimental Methods: The compound is used to synthesize glycoconjugates, which are then analyzed using mass spectrometry and HPLC to confirm their structure and purity. Results and Outcomes: Successful synthesis of glycoconjugates can lead to advancements in understanding cell signaling and immune responses, with potential applications in vaccine development .

Chemical Biology

Scientific Field

Chemical Biology Application Summary: This compound can be used as a molecular probe to study biological systems, due to its modifiable structure that can interact with various biomolecules. Experimental Methods: The compound is tagged with fluorescent or radioactive labels and introduced into biological systems to trace its interaction with target molecules. Results and Outcomes: The tracking of the compound can reveal new insights into biological pathways and molecular interactions, providing valuable data for drug discovery .

Carbohydrate Engineering

Scientific Field

Bioengineering Application Summary: The compound’s role as a building block in carbohydrate engineering allows for the design of novel polysaccharides with specific functions. Experimental Methods: Engineered enzymes are used to catalyze the formation of new glycosidic linkages, creating diverse polysaccharide structures. Results and Outcomes: The engineered carbohydrates could have unique properties, such as increased solubility or enhanced biological activity, beneficial for various industrial applications .

Proteomics

Scientific Field

Proteomics Application Summary: This compound can be utilized in proteomics to study protein-carbohydrate interactions, which are crucial for many biological processes. Experimental Methods: The compound is incorporated into arrays to capture proteins, which are then identified and quantified using techniques like MALDI-TOF MS. Results and Outcomes: The analysis can lead to the identification of novel protein-carbohydrate interactions, contributing to the understanding of disease mechanisms and the discovery of biomarkers .

Synthetic Biology

Scientific Field

Synthetic Biology Application Summary: In synthetic biology, the compound can be used to create synthetic pathways for the production of valuable carbohydrates. Experimental Methods: Synthetic genetic circuits are designed to express enzymes that utilize the compound as a substrate, leading to the biosynthesis of target carbohydrates. Results and Outcomes: The synthetic pathways could result in the sustainable production of rare sugars or therapeutic glycoproteins, with potential commercial and medical benefits .

特性

IUPAC Name |

2-[(6R,8R,8aS)-2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H31NO7/c37-32-26-18-10-11-19-27(26)33(38)36(32)29-31(39-20-23-12-4-1-5-13-23)30-28(22-41-34(43-30)25-16-8-3-9-17-25)42-35(29)40-21-24-14-6-2-7-15-24/h1-19,28-31,34-35H,20-22H2/t28?,29?,30-,31-,34?,35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIKJQYGONYODK-YLZCYADISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)OC(O1)C7=CC=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2[C@H]([C@@H](C([C@@H](O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)OC(O1)C7=CC=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H31NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676228 |

Source

|

| Record name | Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(6R,8R,8aS)-2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione | |

CAS RN |

80035-34-3 |

Source

|

| Record name | Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。